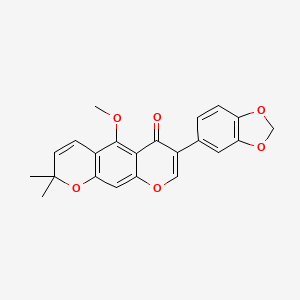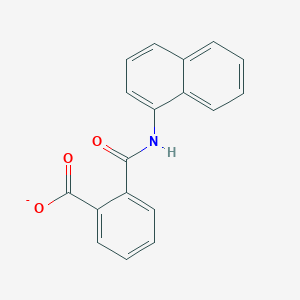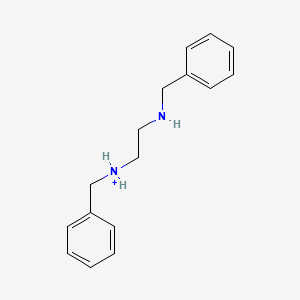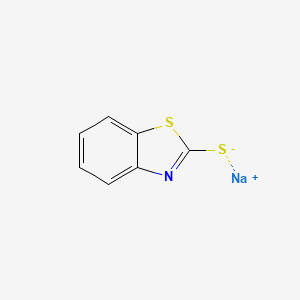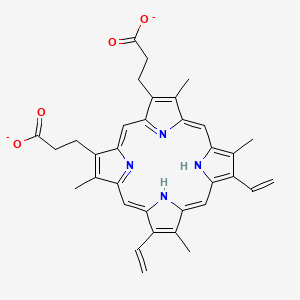![molecular formula C23H22N4O B1227489 4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)
4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(4-methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine is a member of pyrroles.
Scientific Research Applications
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : A study by Lei et al. (2017) synthesized derivatives of morpholine that inhibited tumor necrosis factor alpha and nitric oxide, indicating potential applications in inflammatory and autoimmune conditions (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Activity : Zaki et al. (2020) and Majithiya et al. (2022) explored the synthesis of morpholine derivatives with significant antimicrobial properties, suggesting their use in combating bacterial and fungal infections (Zaki, El-Dean, Radwan, & Ammar, 2020); (Majithiya & Bheshdadia, 2022).
PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) identified 4-(Pyrimidin-4-yl)morpholines as effective pharmacophores for inhibiting the PI3K and PIKKs pathways, relevant in cancer research (Hobbs et al., 2019).
Psoriasis Treatment : Zhu et al. (2020) developed N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective NF-κB Inducing Kinase (NIK) inhibitors, offering a new strategy for treating psoriasis (Zhu et al., 2020).
Parkinson's Disease Imaging : Wang et al. (2017) synthesized a compound for potential use in PET imaging of the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Caspase-3 Inhibition : Kravchenko et al. (2005) explored pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, as potent caspase-3 inhibitors, relevant in apoptosis and cancer research (Kravchenko et al., 2005).
Antitumor Applications : Muhammad et al. (2017) synthesized new morpholinylchalcones and dihydropyrimidinone derivatives, demonstrating significant antitumor activity against human lung cancer and hepatocellular carcinoma cell lines (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).
properties
Product Name |
4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine |
|---|---|
Molecular Formula |
C23H22N4O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C23H22N4O/c1-17-7-9-19(10-8-17)27-15-20(18-5-3-2-4-6-18)21-22(24-16-25-23(21)27)26-11-13-28-14-12-26/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
YYMGFBJBNRLEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
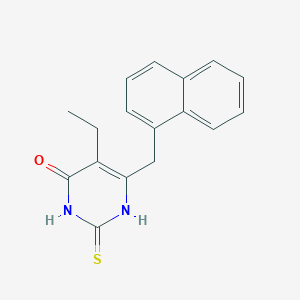
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
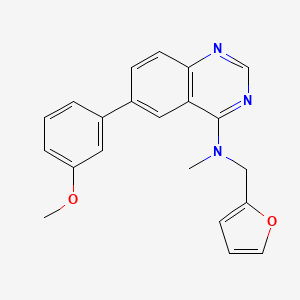
![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)
![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)
